Ethyl 4-{[3-(2-amino-4-oxo-1,4-dihydropteridin-6-yl)propyl](4-methylbenzene-1-sulfonyl)amino}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nebivolol involves multiple steps, starting from the condensation of 6-fluoro-3,4-dihydro-2H-1-benzopyran with 2-(chloromethyl)oxirane to form the intermediate compound. This intermediate is then reacted with 2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethylamine under basic conditions to yield Nebivolol .
Industrial Production Methods
Industrial production of Nebivolol typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Nebivolol undergoes several types of chemical reactions, including:
Oxidation: Nebivolol can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: Nebivolol can participate in nucleophilic substitution reactions, particularly at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Nebivolol .
Scientific Research Applications
Nebivolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in hypertension and heart failure.
Industry: Utilized in the development of new cardiovascular drugs and formulations
Mechanism of Action
Nebivolol exerts its effects primarily through selective inhibition of beta-1 adrenergic receptors, leading to decreased heart rate and blood pressure. Additionally, it enhances nitric oxide release, resulting in vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase, which are involved in the regulation of vascular tone and cardiac function .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-1 selective blocker, but without vasodilatory properties.
Metoprolol: Similar to Atenolol, used for hypertension and heart failure.
Bisoprolol: Another beta-1 selective blocker with similar therapeutic uses.
Uniqueness
Nebivolol stands out due to its dual mechanism of action, combining beta-1 receptor antagonism with nitric oxide-mediated vasodilation. This unique combination provides additional cardiovascular benefits compared to other beta-blockers .
Properties
CAS No. |
16907-10-1 |
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Molecular Formula |
C25H26N6O5S |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
ethyl 4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propyl-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C25H26N6O5S/c1-3-36-24(33)17-8-10-19(11-9-17)31(37(34,35)20-12-6-16(2)7-13-20)14-4-5-18-15-27-22-21(28-18)23(32)30-25(26)29-22/h6-13,15H,3-5,14H2,1-2H3,(H3,26,27,29,30,32) |
InChI Key |
BBROIYFATJFYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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